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Introduction

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant anti-cancer
properties by modulating multiple signaling pathways, including Wnt/p-catenin, mTORC1,
STAT3, NF-kB, and Notch.[1][2] Its primary mechanism of action involves the uncoupling of
oxidative phosphorylation in mitochondria.[3][4][5] Identifying genetic factors that influence
cellular sensitivity to Niclosamide is crucial for patient stratification, understanding resistance
mechanisms, and developing effective combination therapies. This document provides detailed
application notes and protocols for utilizing a CRISPR-Cas9 screen to identify genes that
modulate sensitivity to Niclosamide, with a specific focus on acute myeloid leukemia (AML) as
a case study.

Data Presentation: Genes Modulating Niclosamide
Sensitivity in AML

A genome-wide CRISPR-Cas9 screen was conducted in HL-60, an AML cell line, to identify
genes whose knockout confers resistance or sensitivity to Niclosamide. The following table
summarizes the key findings.[4]
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Signaling Pathways and Experimental Workflows
Niclosamide's Impact on Key Signhaling Pathways
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Niclosamide's anticancer effects are attributed to its ability to interfere with multiple signaling
cascades crucial for cancer cell proliferation and survival. The diagrams below illustrate the
major pathways affected by Niclosamide and the putative points of intervention for the genes
identified in the CRISPR-Cas9 screen.
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Caption: Niclosamide's multifaceted inhibition of key oncogenic signaling pathways.
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CRISPR-Cas9 Screen Experimental Workflow

The following diagram outlines the key steps in performing a pooled CRISPR-Cas9 knockout
screen to identify genes modulating Niclosamide sensitivity.
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Caption: Workflow for a pooled CRISPR-Cas9 screen to identify Niclosamide sensitivity genes.
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Proposed Mechanism of Identified Genes in Niclosamide
Sensitivity and Resistance

The genes identified in the CRISPR screen are primarily involved in metabolic pathways and
apoptosis, consistent with Niclosamide's known mechanisms of action.
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Caption: Logical relationships of identified genes in modulating Niclosamide response.

Experimental Protocols
Cell Line and Culture

Cell Line: HL-60 (human acute myeloid leukemia cell line) stably expressing Cas9 nuclease.

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1%
penicillin-streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Lentiviral sgRNA Library Production

SgRNA Library: A pooled human genome-wide or a focused sgRNA library (e.qg., targeting
metabolic or apoptotic genes) is recommended.

Plasmid Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid, a
packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable
transfection reagent.

Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-
transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 um
filter.

Virus Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of
infection (MOI) for the screen.

CRISPR-Cas9 Screen

Lentiviral Transduction: Transduce Cas9-expressing HL-60 cells with the pooled sgRNA
lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A
sufficient number of cells should be transduced to maintain a library representation of at least
200-500 cells per sgRNA.

Puromycin Selection: Two days post-transduction, select for successfully transduced cells by
adding puromycin to the culture medium. The concentration of puromycin should be
predetermined from a kill curve.
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o Establishment of Cell Pools: Expand the puromycin-resistant cells to generate a stable pool
of cells with genome-wide gene knockouts.

¢ Niclosamide Treatment:

o Divide the cell pool into two populations: a control group treated with DMSO and a
treatment group treated with Niclosamide.

o The concentration of Niclosamide should be determined empirically to cause significant,
but not complete, cell death over the course of the experiment (e.g., IC50-1C80).

o Culture the cells for an extended period (e.g., 20 days), passaging as needed and
maintaining the respective treatments.

o Cell Harvesting: At the end of the treatment period, harvest cells from both the control and
Niclosamide-treated populations.

Data Analysis

e Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells.

* sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the
genomic DNA. Use primers that flank the sgRNA cassette and contain adapters for next-
generation sequencing (NGS).

» Next-Generation Sequencing: Sequence the PCR amplicons using a high-throughput
sequencing platform.

» Data Analysis using MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9
Knockout):

o Read Counting: Use the mageck count command to demultiplex and count the reads for
each sgRNA in each sample.

o Gene Ranking and Enrichment Analysis: Use the mageck test command to compare the
sgRNA abundance between the Niclosamide-treated and control samples. This will identify
sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring
sensitivity).
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o Hit Identification: Genes with multiple significantly enriched or depleted sgRNAs are
considered high-confidence hits.

Conclusion

The application of CRISPR-Cas9 screening technology provides a powerful and unbiased
approach to elucidate the genetic determinants of Niclosamide sensitivity. The identification of
genes involved in nucleotide biosynthesis, mitochondrial function, glycolysis, and apoptosis as
key modulators of Niclosamide's efficacy in AML offers valuable insights for developing
targeted therapeutic strategies. The protocols and data presented herein serve as a
comprehensive guide for researchers aiming to employ this technology to further explore the
mechanisms of action of Niclosamide and other targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
o 2. researchgate.net [researchgate.net]
o 3. researchgate.net [researchgate.net]
e 4. ashpublications.org [ashpublications.org]
o 5. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9 Screen
to Identify Niclosamide Sensitivity Genes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678764+#crispr-cas9-screen-to-identify-niclosamide-
sensitivity-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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